molecular formula C9H5N3O3 B8394836 4-Nitro-2-benzoxazoleacetonitrile

4-Nitro-2-benzoxazoleacetonitrile

Cat. No. B8394836
M. Wt: 203.15 g/mol
InChI Key: ZGLVHXQQPSUZBU-UHFFFAOYSA-N
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Patent
US06521397B1

Procedure details

The mixture of methyl cyanoacetimidate hydrochloride (43.47 g, 0.32 mole) and 4-nitro-2-aminophenol (24.9 g, 0.16 mole) in methanol (260 ml) was heated at reflux for 3 h. The mixture was placed in an ice bath for 30 minutes and was filtered. The solid material was suspended in water (300 ml), stirred for a few minutes and filtered. It was washed with water (200 ml) and air dried to give 4-nitro-2-benzoxazoleacetonitrile (27.38 g, 83%).
Quantity
43.47 g
Type
reactant
Reaction Step One
Quantity
24.9 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[C:2]([CH2:4][C:5](=[NH:8])[O:6][CH3:7])#[N:3].[N+:9]([C:12]1[CH:17]=C[C:15](O)=[C:14](N)[CH:13]=1)([O-:11])=[O:10]>CO>[N+:9]([C:12]1[C:17]2[N:8]=[C:5]([CH2:4][C:2]#[N:3])[O:6][C:7]=2[CH:15]=[CH:14][CH:13]=1)([O-:11])=[O:10] |f:0.1|

Inputs

Step One
Name
Quantity
43.47 g
Type
reactant
Smiles
Cl.C(#N)CC(OC)=N
Name
Quantity
24.9 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=C(C=C1)O)N
Name
Quantity
260 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirred for a few minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
was filtered
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
It was washed with water (200 ml) and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=CC2=C1N=C(O2)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 27.38 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 84.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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